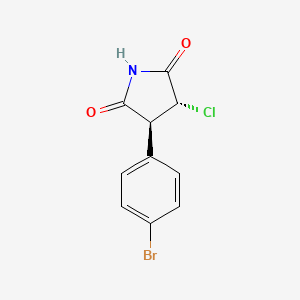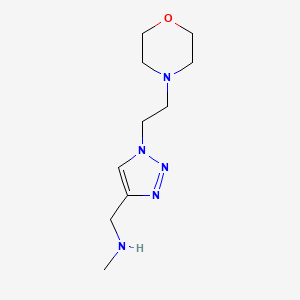
n-Methyl-1-(1-(2-morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Methyl-1-(1-(2-morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanamine is a complex organic compound that features a triazole ring, a morpholine moiety, and a methylated amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-1-(1-(2-morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanamine typically involves multiple steps, starting with the formation of the triazole ring through a cycloaddition reaction. The morpholine moiety is then introduced via nucleophilic substitution, followed by methylation of the amine group. Common solvents used in these reactions include anhydrous tetrahydrofuran (THF) and dimethylformamide (DMF), with reaction temperatures ranging from room temperature to elevated temperatures depending on the specific step .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
n-Methyl-1-(1-(2-morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or triazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
n-Methyl-1-(1-(2-morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which n-Methyl-1-(1-(2-morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(1-(2-Morpholinoethyl)-1H-benzo[d]imidazol-2-yl)ethanamine: Similar in structure but with a benzimidazole ring instead of a triazole ring.
(1-Methyl-1H-imidazol-2-yl)methanamine: Contains an imidazole ring instead of a triazole ring.
N-Methyl-1-(4-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride: Features a benzimidazole ring and a methylated amine group.
Uniqueness
n-Methyl-1-(1-(2-morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanamine is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H19N5O |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
N-methyl-1-[1-(2-morpholin-4-ylethyl)triazol-4-yl]methanamine |
InChI |
InChI=1S/C10H19N5O/c1-11-8-10-9-15(13-12-10)3-2-14-4-6-16-7-5-14/h9,11H,2-8H2,1H3 |
InChI Key |
CIEIPQGRBCKSFN-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN(N=N1)CCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


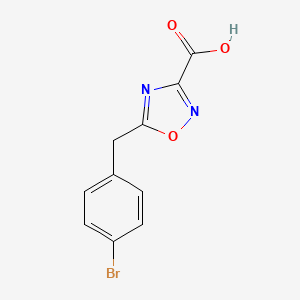
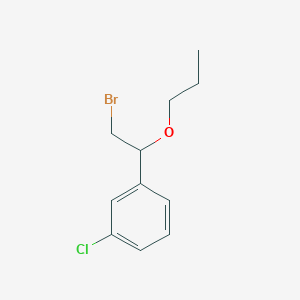
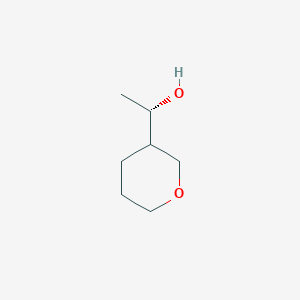
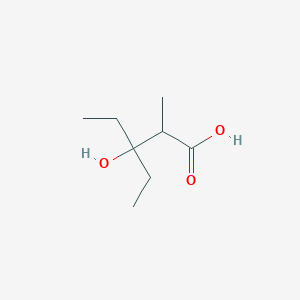
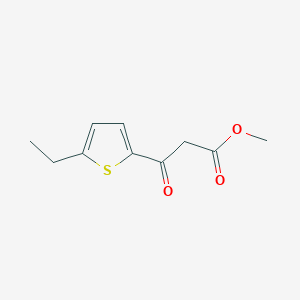

![1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13619741.png)
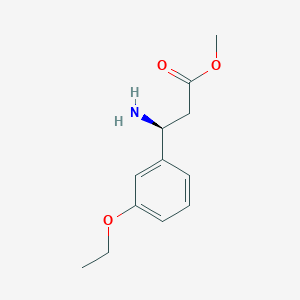
![9-Oxabicyclo[3.3.1]nonan-2-amine](/img/structure/B13619752.png)

